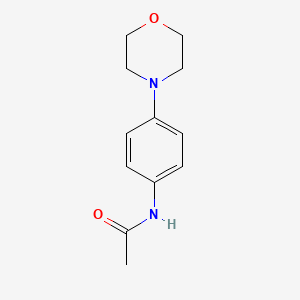

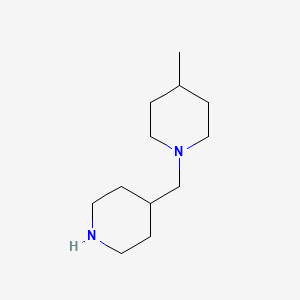

N-(4-morpholinophenyl)acetamide

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the precursor compound 3-fluoro-4-morpholinoaniline, an important intermediate of the antibiotic drug linezolid, was synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions . A series of new sulfonamides and carbamates have been synthesized in good yields by the reaction of substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates with the precursor compound .Scientific Research Applications

Selective σ1 Receptor Ligand with Antinociceptive Effect

N-(4-morpholinophenyl)acetamide derivatives have been investigated for their potential as selective σ1 receptor ligands with antinociceptive effects. A study discovered a compound with high σ1 receptor affinity and significant selectivity over σ2 receptors, indicating potential effectiveness in treating inflammatory pain (Navarrete-Vázquez et al., 2016).

Antimicrobial Evaluation and Hemolytic Activity

Another area of research is the synthesis and evaluation of this compound derivatives for antimicrobial activity. A study synthesized a series of these compounds and found that most of them showed activity against selected microbial species, with some demonstrating potent antimicrobial effects (Gul et al., 2017).

DNA and Protein Binding Studies

These compounds have also been investigated for their DNA-binding interactions. A study on paracetamol derivatives, including this compound, showed that they can interact with DNA via intercalation, suggesting potential applications in molecular biology and pharmacology (Raj, 2020).

Broad-Spectrum Antifungal Agents

This compound derivatives have also been identified as potential antifungal agents. Research found that certain derivatives showed fungicidal activity against Candida and Aspergillus species, highlighting their potential in developing new antifungal treatments (Bardiot et al., 2015).

Corrosion Inhibition

In the field of materials science, this compound has been studied for its corrosion inhibitory properties. A study found that it shows significant inhibition efficiency for mild steel in hydrochloric acid medium, indicating its potential use as a corrosion inhibitor (Nasser & Sathiq, 2016).

Mechanism of Action

Mode of Action

It’s hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . The exact nature of these interactions and the resulting changes in cellular processes remain to be elucidated.

Biochemical Pathways

The biochemical pathways affected by N-(4-morpholinophenyl)acetamide are currently unknown. Given the structural similarity to other morpholinophenyl compounds, it’s possible that it may influence pathways related to cell signaling, protein synthesis, or metabolic processes . .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

Some studies suggest that similar compounds may have cytotoxic activity against certain cancer cell lines . .

Properties

IUPAC Name |

N-(4-morpholin-4-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-10(15)13-11-2-4-12(5-3-11)14-6-8-16-9-7-14/h2-5H,6-9H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCIAVMWCOEWGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351449 | |

| Record name | N-(4-morpholinophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103913-29-7 | |

| Record name | N-(4-morpholinophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethanone](/img/structure/B3023037.png)

![6-methylisoindolo[2,1-a]quinazolin-5(6H)-one](/img/structure/B3023047.png)

![5-[(4-Methylpiperidin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B3023054.png)